6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with a piperazine moiety and phenoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine derivative is introduced through a nucleophilic substitution reaction, where the piperazine ring is reacted with a suitable electrophile.
Attachment of the Phenoxyphenyl Groups: The phenoxyphenyl groups are attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection, solvent optimization, and temperature control. Continuous flow reactors may also be employed to ensure consistent production and scalability.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: The compound is evaluated for its use in industrial processes, including catalysis and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
- 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
The uniqueness of 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the phenoxyphenyl group, in particular, contributes to its unique binding affinity and selectivity towards certain molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C33H33N7O |
---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
6-[(4-benzhydrylpiperazin-1-yl)methyl]-2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C33H33N7O/c34-32-36-30(37-33(38-32)35-27-16-18-29(19-17-27)41-28-14-8-3-9-15-28)24-39-20-22-40(23-21-39)31(25-10-4-1-5-11-25)26-12-6-2-7-13-26/h1-19,31H,20-24H2,(H3,34,35,36,37,38) |
InChI Key |
MMGOAYHBAXSHTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)N)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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